molecular formula C22H23NO4 B2367666 1-Fmoc-4,4-dimethyl-L-proline CAS No. 1380336-01-5

1-Fmoc-4,4-dimethyl-L-proline

Cat. No.: B2367666
CAS No.: 1380336-01-5
M. Wt: 365.429
InChI Key: OUDJCOWHKHEGGK-IBGZPJMESA-N
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Description

1-Fmoc-4,4-dimethyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the proline ring. This modification enhances the compound’s stability and makes it a valuable tool in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fmoc-4,4-dimethyl-L-proline can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-L-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solid-phase peptide synthesis techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process includes the use of solid supports, such as resin beads, to which the proline derivative is attached and subsequently reacted with Fmoc-Cl .

Chemical Reactions Analysis

Types of Reactions: 1-Fmoc-4,4-dimethyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

1-Fmoc-4,4-dimethyl-L-proline has a wide range of applications in scientific research:

    Chemistry: It is extensively used in peptide synthesis as a protecting group for amines, facilitating the stepwise construction of peptides.

    Biology: The compound is employed in the study of protein-protein interactions and the development of peptide-based drugs.

    Medicine: It has potential therapeutic applications, particularly in the design of novel pharmaceuticals and biologics.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fmoc-4,4-dimethyl-L-proline primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the proline residue, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

    Silaproline: A silicon-containing proline analogue with similar conformational properties but higher lipophilicity and resistance to biodegradation.

    Fmoc-Modified Amino Acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-lysine, which are used in peptide synthesis.

Uniqueness: 1-Fmoc-4,4-dimethyl-L-proline is unique due to its specific structural modification, which imparts distinct chemical properties and reactivity. The presence of the 4,4-dimethyl group enhances its stability and makes it particularly suitable for applications requiring robust protecting groups.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJCOWHKHEGGK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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